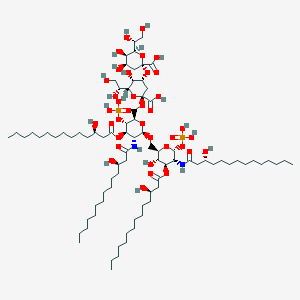
2,3-Dimethoxy-1,4,2,3-dioxadiazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxy-1,4,2,3-dioxadiazinane, also known as DMDD, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMDD is a cyclic nitramine that contains two methoxy groups at the 2 and 3 positions and a dioxadiazinane ring. This compound has a molecular formula of C6H10N2O4 and a molecular weight of 174.16 g/mol.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane is not well understood, but it is believed to involve the release of nitrogen gas upon decomposition. This release of gas creates a high-pressure environment that can be harnessed for various applications.
Biochemical and Physiological Effects
2,3-Dimethoxy-1,4,2,3-dioxadiazinane has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it has low toxicity and is not harmful to humans or animals when handled properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane is its high energy content, which makes it a valuable tool for studying energetic materials. However, its sensitivity to heat and moisture can make it difficult to handle and store. Additionally, its relatively high cost and complex synthesis process can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,3-Dimethoxy-1,4,2,3-dioxadiazinane. One area of interest is in the development of new energetic materials based on 2,3-Dimethoxy-1,4,2,3-dioxadiazinane. Researchers are also exploring the use of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane in the synthesis of other heterocyclic compounds. Additionally, there is potential for 2,3-Dimethoxy-1,4,2,3-dioxadiazinane to be used in the development of new pharmaceuticals and biologically active compounds.
Métodos De Síntesis
2,3-Dimethoxy-1,4,2,3-dioxadiazinane can be synthesized through a multistep process that involves the reaction of 2,3-dimethoxyphenylacetonitrile with nitric acid, followed by reduction with sodium dithionite to form the intermediate 2,3-dimethoxyphenylacetohydroxamic acid. The final step involves the reaction of the intermediate with acetic anhydride and sulfuric acid to yield 2,3-Dimethoxy-1,4,2,3-dioxadiazinane.
Aplicaciones Científicas De Investigación
2,3-Dimethoxy-1,4,2,3-dioxadiazinane has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane is in the development of energetic materials. 2,3-Dimethoxy-1,4,2,3-dioxadiazinane has been shown to have a high energy content and a low sensitivity to shock and friction, making it an ideal candidate for use in explosives and propellants.
Propiedades
Número CAS |
142183-51-5 |
|---|---|
Nombre del producto |
2,3-Dimethoxy-1,4,2,3-dioxadiazinane |
Fórmula molecular |
C4H10N2O4 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
2,3-dimethoxy-1,4,2,3-dioxadiazinane |
InChI |
InChI=1S/C4H10N2O4/c1-7-5-6(8-2)10-4-3-9-5/h3-4H2,1-2H3 |
Clave InChI |
IOUBSZQOXYTWOT-UHFFFAOYSA-N |
SMILES |
CON1N(OCCO1)OC |
SMILES canónico |
CON1N(OCCO1)OC |
Sinónimos |
1,4,2,3-Dioxadiazine,tetrahydro-2,3-dimethoxy-,cis-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B115493.png)

![(2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran](/img/structure/B115506.png)

![4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone](/img/structure/B115510.png)



